

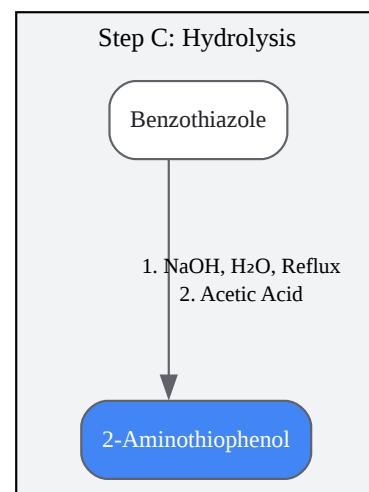
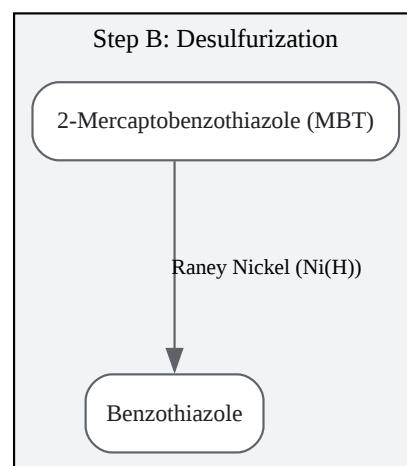
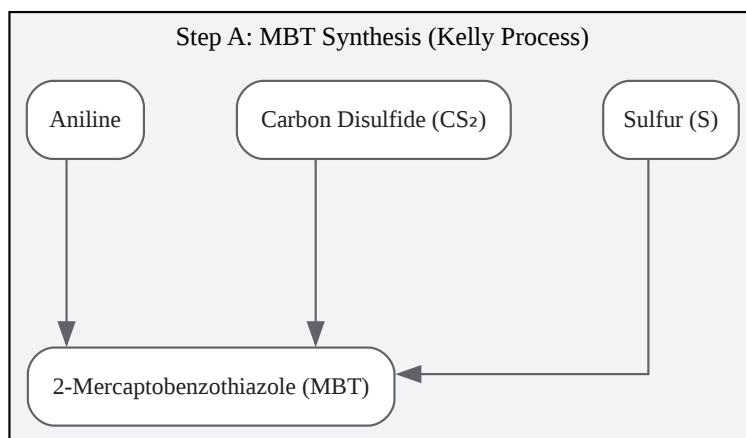
# Synthesis of 2-Aminothiophenol from Aniline and Carbon Disulfide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B7723504




[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-aminothiophenol**, a critical intermediate in the pharmaceutical industry, starting from aniline and carbon disulfide. The synthesis is a multi-step process involving the formation and subsequent transformation of a benzothiazole scaffold. This document outlines the detailed experimental methodologies, quantitative data, and reaction pathways to support research and development in medicinal chemistry and drug development.

## Overall Synthesis Pathway

The conversion of aniline to **2-aminothiophenol** is not a direct reaction but proceeds through a three-step sequence involving key intermediates. The industrially relevant pathway begins with the high-pressure synthesis of 2-mercaptobenzothiazole (MBT), followed by desulfurization to benzothiazole, and finally, alkaline hydrolysis to yield the target compound, **2-aminothiophenol**.



[Click to download full resolution via product page](#)

Caption: Three-step synthesis pathway from aniline to **2-aminothiophenol**.

# Experimental Protocols

## Step A: Synthesis of 2-Mercaptobenzothiazole (MBT)

The synthesis of MBT from aniline, carbon disulfide, and sulfur is an established industrial procedure known as the Kelly process.[\[1\]](#) This reaction is conducted at high temperatures and pressures.

Experimental Protocol:

- A high-pressure autoclave reactor is charged with aniline, carbon disulfide, and sulfur.[\[1\]](#) A typical molar feed ratio is 0.9-1.1 (aniline) : 1.2-1.7 (carbon disulfide) : 0.9-1.1 (sulfur).[\[1\]](#)
- The reactor is sealed, and the mixture is heated to a reaction temperature of 240-255°C.[\[1\]](#) The reaction generates autogenous pressure, which can reach up to 10 MPa due to the formation of hydrogen sulfide (H<sub>2</sub>S) gas.[\[1\]](#)
- The reaction is maintained at this temperature for a residence time of 1.5 to 5 hours.[\[1\]](#)
- After the reaction is complete, the crude MBT product is purified. A common method involves dissolving the crude product in an aqueous sodium hydroxide solution, filtering or decanting to remove tar-like by-products, and then re-precipitating the purified MBT by acidification.[\[1\]](#)

Table 1: Quantitative Data for MBT Synthesis

| Parameter        | Value                             | Reference           |
|------------------|-----------------------------------|---------------------|
| Reactants        | Aniline, Carbon Disulfide, Sulfur | <a href="#">[1]</a> |
| Feed Molar Ratio | 0.9-1.1 : 1.2-1.7 : 0.9-1.1       | <a href="#">[1]</a> |
| Temperature      | 240 - 255 °C                      | <a href="#">[1]</a> |
| Pressure         | Up to 10 MPa (autogenous)         | <a href="#">[1]</a> |
| Reaction Time    | 1.5 - 5 hours                     | <a href="#">[1]</a> |
| Typical Yield    | 80 - 94%                          | <a href="#">[1]</a> |

| Achieved Purity | >98% |[\[1\]](#) |

## Step B: Desulfurization of MBT to Benzothiazole

The conversion of 2-mercaptobenzothiazole to benzothiazole involves the reductive removal of the mercapto group. This is typically achieved through treatment with Raney nickel, a reagent widely used for C-S bond hydrogenolysis.[\[2\]](#)

General Protocol:

- In a reaction flask, 2-mercaptobenzothiazole is dissolved in a suitable solvent, such as ethanol.
- An aqueous slurry of activated Raney nickel is added to the solution. Raney nickel is often used in significant excess by weight.
- The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the nickel residue is carefully filtered off. The pyrophoric nature of dry Raney nickel requires it to be kept wet during handling.[\[3\]](#)
- The filtrate is concentrated under reduced pressure to yield crude benzothiazole, which can be further purified by distillation.

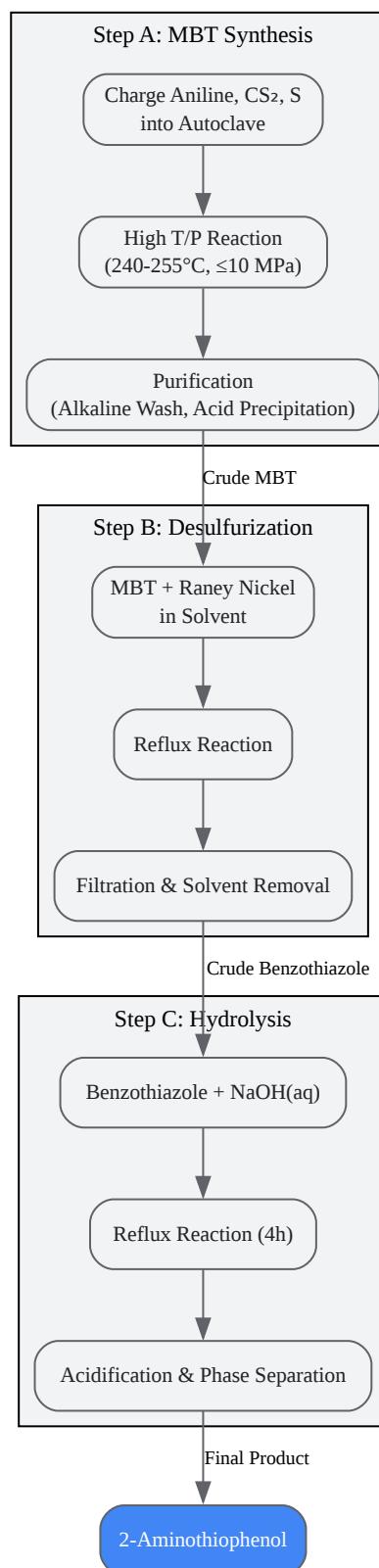
Note: While the desulfurization of sulfur-containing compounds with Raney Nickel is a standard procedure, a specific, detailed protocol with quantitative yields for the conversion of 2-mercaptobenzothiazole to benzothiazole was not available in the cited literature.

## Step C: Hydrolysis of Benzothiazole to 2-Aminothiophenol

The final step involves the alkaline hydrolysis of the benzothiazole intermediate to yield the sodium salt of **2-aminothiophenol**, followed by acidification to liberate the free amine.

Experimental Protocol:

- A mixture of 135 parts by weight of benzothiazole, 82 parts of sodium hydroxide, and 225 parts of water is heated at reflux temperature for four hours.
- The resulting hydrolysis mixture, which contains the sodium salt of **2-aminothiophenol**, is cooled and diluted with 350 parts of cold water.
- With agitation, 68 parts of glacial acetic acid are added to the mixture to adjust the pH to approximately 6.5.
- The acidification causes the **2-aminothiophenol** to separate as an oil layer.
- The oil layer is separated from the aqueous layer to yield the final product.


Table 2: Quantitative Data for Benzothiazole Hydrolysis

| Parameter      | Value                                                     | Reference |
|----------------|-----------------------------------------------------------|-----------|
| Reactants      | <b>Benzothiazole, Sodium Hydroxide, Water</b>             |           |
| Reagent Ratio  | 135 (Benzothiazole) : 82 (NaOH) : 225 (Water) (by weight) |           |
| Condition      | Reflux                                                    |           |
| Reaction Time  | 4 hours                                                   |           |
| Isolation      | Acidification with Acetic Acid to pH ~6.5                 |           |
| Reported Yield | ~95% of theoretical                                       |           |

| Reported Purity | 99.6% (anhydrous basis) | |

## Generalized Experimental Workflow

The entire synthesis can be visualized as a sequential process involving reaction, separation, and purification at each major stage.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis of **2-aminothiophenol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of 2-Aminothiophenol from Aniline and Carbon Disulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7723504#synthesis-of-2-aminothiophenol-from-aniline-and-carbon-disulfide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

